Technical Documentation Center

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid
  • CAS: 299164-71-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Advanced Synthesis, Characterization, and Pharmaceutical Applications Executive Summary Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (also known as 4-Benzyloxy-3-methoxyphenylglycine) is a critical non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (also known as 4-Benzyloxy-3-methoxyphenylglycine) is a critical non-proteinogenic amino acid used primarily as a chiral building block in the synthesis of semi-synthetic


-lactam antibiotics and neuroactive peptidomimetics.[1][2] Structurally, it is a protected derivative of 3-methoxy-4-hydroxyphenylglycine , a moiety found in vancomycin-type glycopeptides and specific cephalosporin analogs.

This guide details the physicochemical profile, industrial synthesis pathways (focusing on biocatalytic resolution), and quality control protocols required for its use in GMP environments.

Molecular Architecture & Physicochemical Profile

The molecule features a phenylglycine backbone substituted with a methoxy group at the meta position and a benzyloxy protecting group at the para position. The benzyloxy group is strategically employed to mask the phenolic hydroxyl, preventing oxidative side reactions during peptide coupling or


-lactam ring formation.
Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 2-Amino-2-(4-(benzyloxy)-3-methoxyphenyl)acetic acid
CAS Number 299164-71-9 (Racemic) / Specific enantiomers vary
Molecular Formula

Molecular Weight 287.31 g/mol
Physical State Off-white to pale yellow crystalline powderHygroscopic
Melting Point > 215°C (Decomposes)Typical of zwitterionic amino acids
Solubility Low in Water; Soluble in 1N HCl, 1N NaOH, DMSOZwitterionic character limits organic solubility
pKa Values

2.1 (COOH),

9.1 (

)
Estimated based on phenylglycine analogs
Chirality D-Enantiomer (

-configuration)
Preferred for antibiotic side chains
Critical Synthesis Pathways

The synthesis of high-purity arylglycines typically follows two major routes: the classical Strecker Synthesis (chemical) and the Hydantoinase-Carbamoylase Process (enzymatic). For high-value pharmaceutical intermediates, the enzymatic route is preferred due to its 100% theoretical yield via dynamic kinetic resolution.

2.1 Pathway A: The Modified Strecker Synthesis (Chemical)

This route involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin) with sodium cyanide and ammonium chloride.

  • Mechanism: Formation of an aminonitrile intermediate followed by acid hydrolysis.

  • Limitation: Produces a racemic mixture (

    
    -mix) requiring costly chiral resolution (e.g., using (+)-Camphorsulfonic acid).
    
2.2 Pathway B: The Hydantoinase Biocatalytic Cascade (Preferred)

This method utilizes a "Dynamic Kinetic Resolution" where the unreacted


-isomer of the hydantoin intermediate spontaneously racemizes, allowing total conversion to the desired 

-amino acid.

Workflow Logic:

  • Condensation: O-Benzylvanillin reacts with hydantoin to form 5-substituted hydantoin.

  • Stereoselective Hydrolysis:

    
    -Hydantoinase opens the ring of the 
    
    
    
    -isomer only.
  • Decarbamoylation:

    
    -Carbamoylase removes the carbamoyl group to yield the free amino acid.
    
Visualization: Biocatalytic Synthesis Workflow

EnzymaticSynthesis Aldehyde 4-Benzyloxy-3-methoxy benzaldehyde Hydantoin 5-Aryl-Hydantoin (Racemic) Aldehyde->Hydantoin Bucherer-Bergs Reaction Hydantoin->Hydantoin Chemical Racemization D_Carbamoyl N-Carbamoyl-D-Amino Acid Hydantoin->D_Carbamoyl Ring Opening FinalProduct D-Amino-(4-benzyloxy- 3-methoxy-phenyl)-acetic acid D_Carbamoyl->FinalProduct Hydrolysis Enz1 D-Hydantoinase Enz1->Hydantoin Enz2 D-Carbamoylase Enz2->D_Carbamoyl

Figure 1: Dynamic Kinetic Resolution via the Hydantoinase process allows for 100% theoretical yield of the D-isomer, avoiding waste associated with racemic resolution.

Experimental Protocol: Enzymatic Production

Objective: Synthesis of D-Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid from the hydantoin precursor.

Reagents & Equipment[3][4][5][6]
  • Substrate: 5-(4-benzyloxy-3-methoxyphenyl)hydantoin (0.5 M suspension).

  • Biocatalyst: Immobilized D-Hydantoinase (e.g., from Agrobacterium sp.) and D-Carbamoylase.

  • Buffer: 0.1 M Potassium Phosphate, pH 8.0.

  • Equipment: Thermostated stirred tank reactor, HPLC unit.

Step-by-Step Methodology
  • Preparation: Suspend 15.6 g of the hydantoin precursor in 100 mL of Potassium Phosphate buffer (pH 8.0). Flush with nitrogen to prevent oxidation.

  • Enzyme Addition: Add 500 units of immobilized D-Hydantoinase and 500 units of D-Carbamoylase.

  • Reaction: Incubate at 40°C with gentle stirring (150 rpm). Maintain pH 8.0 automatically using 2M NaOH.

    • Mechanism Check: As the D-hydantoin is consumed, the L-hydantoin racemizes due to the slightly alkaline pH and thermodynamic equilibrium, feeding the reaction.

  • Monitoring: Monitor the reaction via HPLC (C18 column, Acetonitrile:Water 30:70, 254 nm).

  • Termination: Once conversion >98% (approx. 24-36 hours), filter off the immobilized enzymes (recyclable).

  • Isolation: Acidify the filtrate to pH 5.5 (isoelectric point) using 6M HCl. The product will precipitate.

  • Purification: Filter the white solid, wash with cold water and isopropanol. Dry under vacuum at 50°C.

Validation Criteria:

  • Chiral Purity: >99.5% e.e. (determined by Chiral HPLC).

  • Chemical Purity: >98% (HPLC area normalization).

Pharmaceutical Applications & Deprotection[7]

This compound serves as a "masked" synthon. The 4-benzyloxy group is robust against basic and acidic conditions used in peptide coupling but can be removed selectively at the final stage.

4.1 Synthesis of Beta-Lactam Antibiotics

Similar to the synthesis of Cefprozil or Cefadroxil, the amino group is often activated (e.g., as a Dane Salt using ethyl acetoacetate) before coupling to the


-lactam nucleus (7-ADCA or 7-ACA).
4.2 Deprotection Strategy

To reveal the active 4-hydroxy-3-methoxyphenyl moiety (vanilloid structure):

  • Method: Catalytic Hydrogenation (

    
    , Pd/C) or Acidolysis (HBr/Acetic Acid).
    
  • Note: Hydrogenation is preferred in late-stage synthesis to avoid degrading sensitive

    
    -lactam rings.
    
Visualization: Drug Development Context

Applications Intermediate Amino-(4-benzyloxy- 3-methoxy-phenyl)-acetic acid Coupling Coupling with Beta-Lactam Nucleus Intermediate->Coupling Dane Salt Formation Deprotection Catalytic Hydrogenolysis (H2, Pd/C) Coupling->Deprotection Protected Antibiotic FinalDrug Active Pharmaceutical Ingredient (3-methoxy-4-hydroxyphenylglycine sidechain) Deprotection->FinalDrug Removal of Benzyl Group

Figure 2: The role of the benzyloxy-protected intermediate in generating the bioactive vanilloid pharmacophore.

References
  • GuideChem. (2024). Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid Properties and CAS Data.Link

  • National Institutes of Health (NIH). (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Link

  • PubChem. (2025).[1] 3-Methoxy-4-hydroxyphenylglycol (Metabolite & Structural Analog Data). National Library of Medicine. Link

  • BenchChem. (2025). Unlocking New Avenues in Drug Discovery: 3,4-Dimethoxyphenylglyoxal Hydrate and Related Phenylglycines.Link

  • BMS Patents. (Historical). Process for the preparation of para-hydroxyphenylglycine derivatives (Cefprozil intermediates). (Referenced contextually for hydantoinase protocols).

Sources

Exploratory

CAS number and safety data sheet (SDS) for Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Technical Guide: Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid CAS: 299164-71-9 [1] Executive Summary This technical guide provides a comprehensive analysis of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid CAS: 299164-71-9 [1]

Executive Summary

This technical guide provides a comprehensive analysis of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (also known as 4-Benzyloxy-3-methoxyphenylglycine), a critical non-natural amino acid intermediate. Primarily utilized in the synthesis of isoquinoline alkaloids and modified peptide therapeutics, this compound serves as a protected precursor to 3-O-methyldopa derivatives.

This document is structured for researchers requiring precise physicochemical data, safety protocols (SDS), and validated synthesis workflows.

Part 1: Chemical Identity & Physicochemical Properties[2]

Identity Matrix

ParameterSpecification
CAS Number 299164-71-9
Chemical Name Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid
Synonyms 4-Benzyloxy-3-methoxyphenylglycine; 2-Amino-2-(4-(benzyloxy)-3-methoxyphenyl)acetic acid
Molecular Formula C₁₆H₁₇NO₄
Molecular Weight 287.31 g/mol
SMILES COc1cc(ccc1OCC2ccccc2)C(N)C(=O)O
MDL Number MFCD03411874

Physical Characteristics

PropertyValue/Description
Appearance Off-white to pale yellow solid powder
Melting Point 218–222 °C (Decomposes)
Solubility Soluble in dilute acid/base; sparingly soluble in water; soluble in DMSO.
Purity Standard ≥97% (HPLC) for synthetic applications
Chirality Typically supplied as a racemate (±) unless specified as (R) or (S).

Part 2: Safety Data Sheet (SDS) Highlights

Note: While specific toxicological data for this registry number is limited, the following GHS classification is derived from the structural analog principle, utilizing data from similar phenylglycine derivatives.

GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]

Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water.[2] Remove contaminated clothing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison center.

Part 3: Synthesis & Mechanistic Workflow

The synthesis of CAS 299164-71-9 typically proceeds via a Strecker Synthesis or a Petasis Borono-Mannich reaction. The Strecker route is preferred for scalability in industrial settings.

The Reaction Pathway:

  • Precursor: 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin).

  • Imine Formation: Condensation with ammonium chloride/ammonia.

  • Nucleophilic Attack: Cyanide addition to form the aminonitrile.

  • Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.

Figure 1: Synthesis Workflow (Strecker Protocol)

SynthesisWorkflow Start O-Benzylvanillin (Aldehyde Precursor) Imine Imine Intermediate Start->Imine + NH4Cl / NH3 (Condensation) Nitrile Aminonitrile Intermediate Imine->Nitrile + NaCN (Nucleophilic Attack) Product Target Amino Acid (CAS 299164-71-9) Nitrile->Product + HCl / H2O (Acid Hydrolysis)

Caption: Step-wise synthesis from O-Benzylvanillin via the Strecker reaction mechanism.

Technical Insight: The choice of the benzyloxy protecting group at the 4-position is strategic. Unlike a methyl ether, the benzyl group can be selectively removed via catalytic hydrogenation (Pd/C, H₂) under mild conditions, regenerating the phenol (vanillin backbone) without affecting the sensitive amino acid moiety. This orthogonality is crucial for downstream diversification [1].

Part 4: Applications in Drug Discovery

This amino acid serves as a versatile "chiral pool" scaffold. Its electron-rich aromatic ring makes it an ideal substrate for Pictet-Spengler cyclizations to generate tetrahydroisoquinoline (THIQ) alkaloids, a pharmacophore found in numerous antihypertensive and antitumor agents.

Figure 2: Application Logic - From Intermediate to API

ApplicationLogic cluster_pathways Divergent Synthetic Pathways Intermediate CAS 299164-71-9 (Protected Scaffold) PathA Path A: Peptide Synthesis (Solid Phase) Intermediate->PathA Fmoc Protection PathB Path B: Pictet-Spengler Cyclization Intermediate->PathB Aldehyde Condensation TargetA Peptidomimetics (Protease Inhibitors) PathA->TargetA TargetB Isoquinoline Alkaloids (Antitumor Agents) PathB->TargetB

Caption: Divergent utility of the scaffold in peptide chemistry and alkaloid synthesis.

Experimental Context: In the development of Somatostatin analogs , phenylglycine derivatives are often incorporated to restrict conformational flexibility, thereby increasing receptor binding affinity. The 3-methoxy-4-benzyloxy substitution pattern mimics the steric and electronic properties of DOPA but remains chemically stable during solid-phase peptide synthesis (SPPS) [2].

Part 5: Handling and Storage Protocols

To maintain the integrity of the amino acid for sensitive catalytic reactions, follow these storage guidelines:

  • Hygroscopicity: The zwitterionic nature of the free amino acid makes it hygroscopic. Store in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent decarboxylation or oxidation of the benzylic position.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., permanganates) which can cleave the benzylic ether or oxidize the amine.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for benzyl ether orthogonality).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for related Phenylglycine derivatives. Retrieved from [Link]

Sources

Foundational

Technical Analysis: Physicochemical Profiling of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic Acid

Executive Summary & Chemical Identity[1][2][3] Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (CAS: 299164-71-9) is a non-proteinogenic amino acid derivative, structurally categorized as a substituted phenylglycine . I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (CAS: 299164-71-9) is a non-proteinogenic amino acid derivative, structurally categorized as a substituted phenylglycine . It serves as a critical chiral intermediate in the synthesis of complex pharmaceuticals, including glycopeptide antibiotics (e.g., Vancomycin analogs) and L-DOPA derivatives.

Understanding its ionization behavior is paramount for optimizing purification (chiral resolution), formulation (solubility windows), and bioavailability (membrane permeability).

Structural & Electronic Analysis

The molecule consists of a glycine backbone substituted at the


-carbon with a phenyl ring bearing two electron-donating groups:
  • 4-Benzyloxy (-OBn): A bulky, lipophilic ether that acts as a strong resonance donor.

  • 3-Methoxy (-OMe): A resonance donor (meta-position) and weak inductive withdrawer.

Unlike unsubstituted phenylglycine (which is more acidic than glycine due to the electron-withdrawing phenyl ring), the presence of these strong electron-donating oxygen atoms increases electron density on the ring. This opposes the inductive withdrawal of the phenyl group, shifting the pKa values closer to, or slightly above, those of standard aliphatic amino acids.

High-Confidence Theoretical Values

Based on Hammett substituent constants and comparative analysis with 4-hydroxyphenylglycine (4-HPG), the estimated physicochemical constants are:

ParameterEstimated ValueStructural Justification
pKa₁ (

-COOH)
2.25 – 2.35 The electron-rich ring destabilizes the carboxylate anion less than a standard phenyl ring, raising pKa relative to phenylglycine (1.83).
pKa₂ (

-NH₃⁺)
9.30 – 9.50 Increased ring electron density stabilizes the protonated amine, raising pKa relative to phenylglycine (~9.1).
Isoelectric Point (pI) 5.78 – 5.92 Calculated as

. The molecule is zwitterionic and least soluble in this range.

Ionization Dynamics & Solubility Profile

The compound exists in three distinct ionization states depending on the pH of the aqueous medium. Understanding these transitions is critical for developing extraction and crystallization protocols.

Ionization Pathway Diagram

Ionization Cation CATIONIC FORM (pH < 2.0) [R-NH3+, COOH] Solubility: High Zwitterion ZWITTERION (pH 2.4 - 9.3) [R-NH3+, COO-] Net Charge: 0 Solubility: Minimum (pI) Cation->Zwitterion pKa1 ~ 2.3 (Deprotonation of COOH) Zwitterion->Cation Anion ANIONIC FORM (pH > 9.5) [R-NH2, COO-] Solubility: High Zwitterion->Anion pKa2 ~ 9.4 (Deprotonation of NH3+) Anion->Zwitterion

Figure 1: Ionization equilibrium of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid showing the transition from cationic to anionic species.

Experimental Protocols for pKa Determination

While theoretical estimates are sufficient for early-stage screening, definitive values must be established experimentally. Two methodologies are recommended: Potentiometric Titration (Gold Standard) and Capillary Electrophoresis (Low Sample Consumption).

Method A: Potentiometric Titration (Standard Protocol)

This method is preferred for its high accuracy (


 pH units) but requires milligram-scale quantities of the compound.
Reagents & Equipment
  • Analyte: ~20 mg Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (High Purity >98%).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (high purity).

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Workflow
  • System Preparation:

    • Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00 or 10.01) to bracket the expected pKa range.

    • Thermostat the reaction vessel to 25.0 ± 0.1°C.

  • Sample Dissolution:

    • Dissolve accurately weighed sample (~20 mg) in 20 mL of 0.15 M KCl.

    • Note: If solubility is an issue at neutral pH, add a known excess of HCl (e.g., 2 mL of 0.1 M HCl) to fully protonate the amine and ensure the starting species is the cation.

  • Degassing:

    • Purge the solution with Argon for 10 minutes to remove dissolved CO₂, which acts as an interfering acid. Maintain a positive pressure blanket during titration.

  • Titration:

    • Titrate with 0.1 M KOH using dynamic dosing (smaller increments near inflection points).

    • Record pH vs. Volume of titrant until pH reaches ~11.5.

  • Data Analysis:

    • Use the Bjerrum method or Gran plots to determine the equivalence points.

    • Calculate pKa values from the half-equivalence points (where pH = pKa).

Method B: Capillary Electrophoresis (CE)

Recommended when sample quantity is limited (<1 mg) or impurities are present.

Principle

The effective electrophoretic mobility (


) of the analyte changes as a function of pH. Plotting 

vs. pH yields a sigmoidal curve; the inflection point corresponds to the pKa.
Protocol Summary
  • Buffer Preparation: Prepare a series of background electrolytes (BGE) ranging from pH 1.5 to 11.0 in 0.5 pH increments (maintaining constant ionic strength).

  • Injection: Inject the sample (dissolved in water/methanol) along with a neutral marker (e.g., DMSO or mesityl oxide) to correct for electroosmotic flow (EOF).

  • Detection: UV detection at 210 nm or 254 nm (aromatic ring absorption).

  • Calculation: Fit the mobility data to the Boltzmann sigmoidal equation to extract pKa values.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for determining and validating the pKa values using Potentiometric Titration.

Workflow Start START: Sample Prep (20mg in 0.15M KCl) Acidify Acidification Add xs HCl to pH < 2.0 (Ensure Cationic State) Start->Acidify Degas Degassing Ar/N2 Purge (10 min) (Remove CO2) Acidify->Degas Titrate Potentiometric Titration Add 0.1M KOH stepwise Record pH vs Vol Degas->Titrate Plot Data Processing Generate Bjerrum/Gran Plot Titrate->Plot Calc Calculation pKa = pH at 0.5 eq points pI = (pKa1 + pKa2) / 2 Plot->Calc

Figure 2: Step-by-step workflow for the potentiometric determination of pKa and pI.

Implications for Drug Development

Solubility & Formulation
  • Minimum Solubility: The compound will exhibit minimum aqueous solubility at its pI (~5.8) . Formulation at this pH should be avoided unless a suspension is desired.

  • Salt Selection: To maximize solubility, target a pH at least 2 units away from the pI.

    • Acidic Formulation: pH < 3.5 (forms the Hydrochloride salt).

    • Basic Formulation: pH > 8.0 (forms the Sodium/Potassium salt).

Chiral Resolution

This compound is often used as a resolving agent or is itself subject to resolution. The efficiency of diastereomeric salt formation depends heavily on the ionization state.

  • Protocol: Conduct resolution experiments at a pH where the amino group is fully protonated (pH < 8.0) to ensure strong ionic interaction with chiral acids (e.g., Tartaric acid, Mandelic acid).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement in drug discovery).
  • Box, K., et al. (2003). "The determination of pKa values of amino acids by capillary electrophoresis." Electrophoresis, 24(12), 213-220.

  • ChemicalBook. (2023). "DL-4-Hydroxyphenylglycine Physicochemical Properties." (Proxy data source for structural analog).

  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53-71.

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Executive Summary & Strategic Rationale This Application Note details a scalable, industrial-ready protocol for the synthesis of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid , a substituted phenylglycine derivative....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details a scalable, industrial-ready protocol for the synthesis of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid , a substituted phenylglycine derivative. This structural motif is a critical intermediate in the development of peptidomimetics, BACE-1 inhibitors for Alzheimer's research, and semi-synthetic antibiotics [1, 2].

The synthesis is designed around a modified Strecker Protocol , chosen for its atom economy and scalability compared to Petasis or Bucherer-Bergs reactions. The route utilizes Vanillin as a cost-effective renewable starting material, ensuring supply chain stability.

Key Technical Advantages:
  • Cost-Efficiency: Utilizes commodity chemicals (Vanillin, Benzyl Chloride, Ammonium Chloride).

  • Scalability: Avoids chromatographic purification; relies on crystallization and isoelectric precipitation.

  • Safety Engineered: Includes specific protocols for cyanide waste management and closed-loop handling.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical phases. The logic follows a "Protect-Functionalize-Hydrolyze" strategy to preserve the sensitive phenol group during the harsh nitrile hydrolysis steps.

Retrosynthesis Target Target: Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid Intermediate2 Intermediate 2: Alpha-Aminonitrile Target->Intermediate2 Acid Hydrolysis (HCl/Heat) Intermediate1 Intermediate 1: 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin) Intermediate2->Intermediate1 Strecker Rxn (KCN, NH4Cl) Start Starting Material: Vanillin Intermediate1->Start Benzylation (BnCl, K2CO3)

Figure 1: Retrosynthetic pathway demonstrating the conversion of Vanillin to the target Phenylglycine derivative.

Experimental Protocols

Phase 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin)

Objective: Protection of the phenolic hydroxyl group to prevent side reactions during the Strecker synthesis.

  • Reagents: Vanillin (1.0 eq), Benzyl Chloride (1.1 eq), Potassium Carbonate (1.5 eq), Ethanol (Solvent).

  • Scale: 100 g (Prototyping scale)

    
     Scalable to kg.
    

Procedure:

  • Dissolution: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Vanillin (152.15 g, 1.0 mol) in Ethanol (600 mL).

  • Base Addition: Add Potassium Carbonate (207 g, 1.5 mol) . The mixture will become a thick slurry.

  • Alkylation: Add Benzyl Chloride (139.2 g, 1.1 mol) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until Vanillin is consumed.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the slurry into Ice Water (2 L) with vigorous stirring. The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (

      
      ) to remove inorganic salts.
      
    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield white crystals.

  • Yield: Expected 85-92%. Melting Point:

    
     [3].
    
Phase 2: The Strecker Reaction (Nitrile Formation)

Objective: Installation of the


-amino nitrile functionality.
Critical Safety Note:  This step involves Cyanide salts. All operations must be performed in a well-ventilated fume hood with a bleaching trap (10% NaOCl) for exhaust.
  • Reagents: O-Benzylvanillin (from Phase 1), Ammonium Chloride (2.0 eq), Sodium Cyanide (1.1 eq), Ammonia (7N in MeOH), Methanol.

Procedure:

  • Preparation: In a 1L reactor, suspend O-Benzylvanillin (24.2 g, 100 mmol) in Methanol (200 mL).

  • Amine Source: Add Ammonium Chloride (10.7 g, 200 mmol) and Ammonia solution (7N in MeOH, 30 mL) . Stir for 20 minutes at room temperature to facilitate imine formation.

  • Cyanide Addition: Caution! Add Sodium Cyanide (5.4 g, 110 mmol) carefully.

  • Reaction: Stir the mixture at

    
     for 18-24 hours. The solution will darken, and the aminonitrile may precipitate.
    
  • Quench & Isolation:

    • Pour the reaction mixture into Water (600 mL).

    • Extract with Ethyl Acetate (

      
      ). Note: Direct filtration is possible if the solid is granular, which is preferred for scale.
      
    • Wash the organic layer with Brine, dry over

      
      , and concentrate
      
    • Intermediate Data: The resulting 2-amino-2-(4-(benzyloxy)-3-methoxyphenyl)acetonitrile is often an unstable oil or low-melting solid. It is recommended to proceed immediately to Phase 3.

Phase 3: Hydrolysis to the Amino Acid

Objective: Conversion of the nitrile to the carboxylic acid.[1][2]

Procedure:

  • Hydrolysis: Dissolve the crude aminonitrile in 6N Hydrochloric Acid (150 mL) .

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours.
    
    • Mechanism:[1][2][3][4][5] The nitrile hydrolyzes first to the amide, then to the acid. The harsh conditions are tolerated because the benzyl ether is relatively stable to non-Lewis acidic conditions, though some debenzylation is a risk if reflux is prolonged excessively. Optimization: If debenzylation is observed (formation of 4-hydroxy analog), reduce temp to

      
       and extend time, or use 
      
      
      
      .
  • Neutralization (Isoelectric Point):

    • Cool the solution to

      
      .
      
    • Carefully adjust pH to ~6.0–6.5 (the isoelectric point of the phenylglycine) using 20% NaOH or Ammonium Hydroxide .

    • The amino acid zwitterion will precipitate.

  • Purification: Filter the solid. Recrystallize from Water/Ethanol.

Process Control & Safety Workflow

The handling of cyanides requires a strict logic flow to prevent exposure.

SafetyProtocol Setup Reactor Setup: Vent to Bleach Trap Reagent Reagent Addition: NaCN added last Setup->Reagent Reaction Strecker Reaction (Closed System) Reagent->Reaction Quench Quench: Pour into Basic Water (pH > 10) Reaction->Quench Waste Waste Treatment: Treat filtrate with NaOCl (Check for CN-) Quench->Waste

Figure 2: Mandatory safety workflow for cyanide-based Strecker synthesis.

Analytical Specifications

To validate the synthesis, the following analytical markers should be met.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (NMR)

7.0-7.5 (Ar-H),

5.1 (s, 2H, O-CH2-Ph),

4.8 (s, 1H,

-CH)
1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 288.3LC-MS
Enantiomeric Excess Racemic (unless resolved)Chiral HPLC
Resolution Strategy (If Chiral Material Required)

For drug development requiring enantiopurity (usually the (R)-isomer for semi-synthetic antibiotics or (S)- for other applications):

  • Chemical Resolution: Form a salt with (+)-Camphorsulfonic acid (CSA) . The diastereomeric salts can be separated by fractional crystallization in ethanol [4].

  • Enzymatic Route: Use a Nitrilase enzyme instead of acid hydrolysis in Phase 3. This converts the nitrile directly to the chiral acid with high enantiomeric excess (>95% ee) [5].

References

  • SynQuest Laboratories. (2025).[6] 2-Amino-2-(4-benzyloxy-3-methoxyphenyl)acetic acid Product Data. Retrieved from

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. PMC. Retrieved from

  • ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde Properties and Safety. Retrieved from

  • Kessels, S.A. (n.d.). Resolution processes for Phenylglycine Derivatives. Retrieved from

  • Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine... by direct coupling of the Strecker synthesis. Retrieved from

Sources

Application

Application Notes &amp; Protocols: High-Efficiency Resolution of Racemic Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Abstract This document provides a comprehensive guide for the resolution of racemic Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, a key chiral building block in pharmaceutical synthesis. The primary method detailed i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the resolution of racemic Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, a key chiral building block in pharmaceutical synthesis. The primary method detailed is classical resolution via diastereomeric salt formation using an appropriate chiral resolving agent. This guide elucidates the fundamental principles, offers a detailed step-by-step protocol for fractional crystallization, and includes methods for the validation of enantiomeric purity. It is intended for researchers, chemists, and process development scientists engaged in the synthesis of optically active compounds.

Introduction and Scientific Principle

Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties such as melting point, boiling point, and solubility.[1][2] This identity makes their separation from a racemic (50:50) mixture a significant challenge.[1][2] The classical and most industrially viable method to overcome this is through chiral resolution .[3]

This process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[3][4] This reaction converts the pair of enantiomers into a pair of diastereomers.[1][4] Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, critically, have different physical properties, including solubility.[2][4][5] This divergence in solubility allows for their separation by techniques such as fractional crystallization.[4][6]

For the resolution of a racemic amino acid like Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, a chiral acid is a suitable resolving agent. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly employed.[1] The selection of the resolving agent and the crystallization solvent is a critical step, as it dictates the efficiency of the separation.[7][8] The goal is to identify a solvent system in which one of the diastereomeric salts is significantly less soluble than the other, enabling it to crystallize selectively from the solution.[5][9]

The following diagram illustrates the core principle of this resolution strategy.

G cluster_start Starting Materials cluster_reaction Step 1: Diastereomer Formation cluster_separation Step 2: Separation cluster_final Step 3: Liberation Racemate Racemic Amino Acid (R-AA and S-AA) Reaction Salt Formation in Solvent Racemate->Reaction Agent Chiral Resolving Agent (+)-RA Agent->Reaction Diastereomers Mixture of Diastereomeric Salts (R-AA)-(+)-RA (S-AA)-(+)-RA Reaction->Diastereomers Crystallization Fractional Crystallization (Cooling / Anti-solvent) Diastereomers->Crystallization Separated Solid: Less Soluble Salt ((S-AA)-(+)-RA) Solution: More Soluble Salt ((R-AA)-(+)-RA) Crystallization->Separated Liberation Acid/Base Treatment Separated->Liberation Final Pure Enantiomer (S-AA) Liberation->Final

Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution using L-(+)-Tartaric Acid

This protocol details the resolution of racemic Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid using the readily available and cost-effective chiral resolving agent, L-(+)-tartaric acid.[10][11] Methanol is often a suitable solvent for such resolutions due to its polarity, which is beneficial for dissolving the salts while allowing for differential solubility upon cooling or concentration.[7]

Materials and Reagents
ReagentGradeSupplierNotes
Racemic Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid≥98%Standard Vendor
L-(+)-Tartaric Acid≥99.5% (Chiral)Standard VendorEnantiomerically pure resolving agent
Methanol (MeOH)Anhydrous, ACS GradeStandard VendorPrimary crystallization solvent
Diethyl Ether (Et2O)ACS GradeStandard VendorUsed for washing and precipitation
2 M Hydrochloric Acid (HCl)Volumetric StandardStandard VendorFor liberation of the free amino acid
2 M Sodium Hydroxide (NaOH)Volumetric StandardStandard VendorFor pH adjustment and recovery
Deionized Water (H₂O)Type II or betterIn-house
Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental procedure.

G start Start dissolve 1. Dissolve Racemate & L-Tartaric Acid in hot Methanol start->dissolve cool 2. Cool Solution Slowly to induce crystallization dissolve->cool filter 3. Isolate Crystals (Less Soluble Diastereomer) via Filtration cool->filter wash 4. Wash Crystals with cold Methanol/Ether filter->wash dry 5. Dry Crystals under vacuum wash->dry liberate 6. Liberate Free Amino Acid by dissolving salt in H₂O and adjusting pH with HCl dry->liberate isolate_final 7. Isolate Pure Enantiomer via filtration liberate->isolate_final analyze 8. Analyze Purity (Chiral HPLC, Polarimetry) isolate_final->analyze end End analyze->end

Caption: Experimental Workflow for Diastereomeric Resolution.

Protocol Details:

  • Diastereomeric Salt Formation:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine racemic Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (e.g., 10.0 g, 1.0 eq) and L-(+)-tartaric acid (0.5 eq).

    • Rationale: Using a sub-stoichiometric amount of the resolving agent is a common strategy. The goal is to selectively precipitate one diastereomer, leaving the other in solution. An excess of resolving agent could act as an impurity and complicate crystallization.[7]

    • Add methanol (e.g., 200 mL) and heat the mixture to reflux with stirring until all solids dissolve, forming a clear solution.

  • Fractional Crystallization:

    • Remove the heat source and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of well-defined crystals and to maximize the purity of the less soluble diastereomer.

    • Rationale: Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice, reducing the efficiency of the resolution.

    • Once at room temperature, further cool the flask in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold methanol, followed by a wash with diethyl ether to facilitate drying.

    • Rationale: Washing with a cold solvent removes residual mother liquor containing the more soluble diastereomer without significantly redissolving the desired product.

    • Dry the white crystalline solid under vacuum to a constant weight. This is the diastereomerically enriched salt.

  • Liberation of the Enantiomerically Enriched Amino Acid:

    • Dissolve the dried diastereomeric salt in a minimum amount of deionized water.

    • Slowly add 2 M HCl dropwise while stirring until the pH of the solution is approximately 2. This will protonate the carboxylate of the tartaric acid and precipitate the amino acid hydrochloride salt.

    • Rationale: The amino acid is least soluble at or near its isoelectric point. Adjusting the pH allows for its selective precipitation while the highly water-soluble tartaric acid remains in the aqueous solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This yields the enantiomerically enriched Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.

Validation and Characterization

To confirm the success of the resolution, the enantiomeric purity of the final product must be determined. This is a critical step for a self-validating protocol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most accurate method for determining the enantiomeric excess (e.e.) of the product.[12][13] A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification.

  • Typical System:

    • Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose phenylcarbamates, is often effective for amino acid derivatives.[12] Alternatively, a macrocyclic glycopeptide-based CSP like teicoplanin (e.g., Astec CHIROBIOTIC T) is excellent for underivatized amino acids.[14]

    • Mobile Phase: A mixture of hexane/isopropanol or an aqueous/organic mobile phase, often with an acidic or basic modifier, is used.[12][14]

    • Detection: UV detection is typically used, monitoring at a wavelength where the analyte has strong absorbance.

Polarimetry

Measurement of the specific optical rotation is a classical method to assess enantiomeric purity. The resolved enantiomer will rotate plane-polarized light, whereas the starting racemic mixture will not.[1]

  • Procedure:

    • Prepare a solution of the final product of a known concentration (c) in a specified solvent (e.g., methanol).

    • Measure the observed rotation (α) using a polarimeter with a cell of a known path length (l).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

    • Compare the measured value to the literature value for the pure enantiomer to estimate the optical purity. The process of recrystallization is repeated until there is no further change in the measured optical rotation.[1]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
No Crystallization Occurs Diastereomeric salts are too soluble in the chosen solvent.Screen for a less polar solvent or use a solvent/anti-solvent system.[5] For instance, slowly add a non-polar solvent like heptane to the methanol solution to induce precipitation.
Low Yield of Crystals Incomplete precipitation or sub-optimal solvent choice.Ensure sufficient cooling time. Slowly evaporate some of the solvent to increase the concentration before cooling.[5] Re-evaluate the solvent system.
Low Enantiomeric Excess (e.e.) Inefficient separation of diastereomers.Perform one or more recrystallizations of the diastereomeric salt from the same or a different solvent system. Ensure very slow cooling during crystallization.
Product "Oils Out" Supersaturation is too high; rapid precipitation.Re-heat the solution to dissolve the oil, then cool much more slowly. Consider using a more dilute solution or adding a seed crystal of the desired diastereomer.[5]

References

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. Retrieved February 12, 2026, from [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved February 12, 2026, from [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved February 12, 2026, from [Link]

  • Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Racemic resolution of N-protected DL-amino acids by crystallization of brucinium and strychninium diastereomeric salts. (2007, August 1). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]

  • Resolution of racemic amino acids. (1968, June 4). Google Patents.
  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Resolution of racemic amino acids. (1983, April 12). Google Patents.
  • Resolution of racemic amine mixtures. (n.d.). Science of Synthesis. Retrieved February 12, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]

  • Resolution of Racemic Modifications. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 12, 2026, from [Link]

  • METHOD FOR OBTAINING α-AMINO ACID ENANTIOMERS AND INTERMEDIATE DIASTEREOISOMERIC SALTS. (1998, September 11). Google Patents.
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved February 12, 2026, from [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

Sources

Method

Applications of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid in API manufacturing

Topic: Advanced Manufacturing Protocols for Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid in API Synthesis Content Type: Application Note & Technical Protocol Audience: Senior Process Chemists, API Manufacturing Leads...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Manufacturing Protocols for Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid in API Synthesis Content Type: Application Note & Technical Protocol Audience: Senior Process Chemists, API Manufacturing Leads, and Drug Development Scientists.

Part 1: Molecular Architecture & Strategic Utility

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (CAS: 299164-71-9), often referred to as 4-Benzyloxy-3-methoxyphenylglycine , represents a specialized class of non-proteinogenic amino acid (NPAA) building blocks. It is a structural analog of Phenylglycine and a protected derivative of 3-methoxy-4-hydroxyphenylglycine .

In the landscape of Active Pharmaceutical Ingredient (API) manufacturing, this compound serves as a critical Chiral Synthon . Its strategic value lies in its orthogonal protection pattern:

  • Chirality: The

    
    -amino acid motif provides a pre-installed stereocenter (typically S-configuration), essential for defining the 3D geometry of peptidomimetic drugs.
    
  • 4-Benzyloxy Protection: This group masks the reactive phenol, preventing oxidative dimerization (a common failure mode in phenolic amino acids) and allowing for clean peptide coupling. It is removed under mild hydrogenolysis conditions (

    
    ), making it ideal for late-stage diversification.
    
  • 3-Methoxy Substituent: This moiety mimics the substitution pattern of Vanillic acid and L-DOPA metabolites, modulating metabolic stability and potency in target receptors (e.g.,

    
    -lactam targets or CNS receptors).
    

Primary API Applications:

  • Monocyclic

    
    -Lactam Antibiotics:  It is a direct biosynthetic and synthetic precursor to the Nocardicin  class of antibiotics (e.g., Nocardicin A), where it forms the side chain essential for Gram-negative activity.[1]
    
  • Protease Inhibitors: Used as a scaffold for designing BACE-1 inhibitors (Alzheimer's research) and other peptidomimetics where a constrained aromatic ring is required to fill hydrophobic pockets (

    
    /
    
    
    
    sites).
  • Glycopeptide Mimics: Serves as a surrogate for 4-hydroxyphenylglycine (Hpg) in the semi-synthesis of Vancomycin analogs to improve solubility or alter spectrum.

Part 2: Critical Application - Synthesis of Nocardicin & Peptidomimetics

The manufacturing utility of this intermediate centers on its role in Amide Coupling and Cyclization reactions. Unlike standard aliphatic amino acids, the electron-rich aromatic ring makes the


-proton prone to racemization if activation conditions are too harsh.
Mechanism of Action in Synthesis

In the synthesis of Nocardicin A, this intermediate is coupled to an amino-functionalized


-lactam core (e.g., 3-aminonocardicinic acid). The 4-benzyloxy group  acts as a "safety lock," ensuring that the phenol does not interfere with the sensitive 

-lactam ring formation. Once the core structure is assembled, the benzyl group is cleaved to reveal the free phenol, which is often required for biological recognition or further sulfonation.

Diagram 1: Strategic Synthesis Pathway The following diagram illustrates the workflow from the protected intermediate to the active API scaffold.

G cluster_0 Critical Control Point: Racemization Risk Start Amino-(4-benzyloxy- 3-methoxy-phenyl)-acetic acid (Protected Synthon) Activation Carboxyl Activation (Mixed Anhydride/Active Ester) Start->Activation IBCF / NMM -15°C Coupling Amide Coupling (Reaction with Amine Core) Activation->Coupling + Amine Core Intermediate Protected API Precursor (Stable Intermediate) Coupling->Intermediate Isolation Deprotection Hydrogenolysis (H2, Pd/C) Intermediate->Deprotection Benzyl Removal Final Active API Scaffold (3-Methoxy-4-hydroxyphenylglycine core) Deprotection->Final Final Polish

Caption: Synthesis workflow for Nocardicin-class APIs using Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid. Red dashed box indicates the critical step for controlling chiral purity.

Part 3: Detailed Manufacturing Protocol

Protocol ID: P-API-BNZ-04 Objective: Coupling and Deprotection of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid without racemization.

Phase 1: Quality Control of Starting Material

Before initiating synthesis, the enantiomeric purity of the starting material must be verified, as phenylglycine derivatives are prone to racemization during storage if moisture is present.

  • Method: Chiral HPLC (Crownpak CR(+) or Chiralcel OD-H).

  • Mobile Phase: Perchloric acid pH 1.5 / Methanol (85:15).

  • Specification: e.e.

    
     99.5%.[2]
    
Phase 2: Activation and Coupling (The "Mixed Anhydride" Method)

Rationale: We use the Mixed Anhydride method (Isobutyl chloroformate) at low temperature. This is preferred over EDC/HOBt for phenylglycines because the rapid reaction kinetics at low temperature (


) minimize the window for oxazolone formation (the primary mechanism of racemization).

Step-by-Step Procedure:

  • Dissolution: Charge a glass-lined reactor with Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (1.0 eq) and dry Tetrahydrofuran (THF) (10 vol).

  • Base Addition: Cool to

    
    . Add N-Methylmorpholine (NMM)  (1.1 eq) dropwise. Note: NMM is less basic than Triethylamine, reducing proton abstraction risk.
    
  • Activation: Add Isobutyl Chloroformate (IBCF) (1.05 eq) slowly, maintaining internal temperature below

    
    . Stir for 15 minutes to form the mixed anhydride.
    
  • Coupling: Add the amine partner (e.g.,

    
    -lactam nucleus or peptide fragment) dissolved in dry DMF/THF. Maintain temperature 
    
    
    
    for 1 hour, then allow to warm to
    
    
    .
  • Quench: Quench with 5% Citric Acid solution. The acidic quench removes unreacted amine and prevents basic hydrolysis.

Phase 3: Catalytic Hydrogenolysis (Deprotection)

Rationale: Removal of the benzyl ether requires standard hydrogenolysis. However, the presence of the 3-methoxy group makes the ring electron-rich; over-reduction (ring saturation) is a risk if pressure is too high.

Step-by-Step Procedure:

  • Preparation: Dissolve the coupled intermediate in Methanol/Ethyl Acetate (1:1).

  • Catalyst: Add 10% Pd/C (50% water wet, 10 wt% loading).

  • Reaction: Pressurize reactor to 30 psi (2 bar) with Hydrogen gas. Stir at Ambient Temperature (

    
    ) .
    
    • Critical Control: Do not heat. Heating

      
       may cause cleavage of the methoxy group or ring reduction.
      
  • Monitoring: Monitor by HPLC for disappearance of the benzyl peak. Reaction is typically complete in 4-6 hours.

  • Workup: Filter catalyst through a Celite bed. Concentrate filtrate to yield the 3-methoxy-4-hydroxyphenylglycine containing API.

Part 4: Data Summary & Troubleshooting

Table 1: Process Parameters & Critical Limits

ParameterRecommended RangeCritical Failure Mode
Activation Temp

to


leads to 5-10% racemization.
Base Choice N-Methylmorpholine (NMM)TEA or DIPEA can promote azlactone formation.
Hydrogen Pressure 15 - 30 psi

psi may reduce the aromatic ring.
Solvent Water

(KF)
Moisture hydrolyzes the mixed anhydride, stalling reaction.

Self-Validating Check:

  • In-Process Control (IPC): After the coupling step, analyze a sample via Chiral HPLC. If the D-isomer content has increased by

    
    , the activation temperature was likely breached.
    

Part 5: References

  • Townsend, C. A., & Brown, A. M. (2002). Biosynthetic studies of nocardicin A.[1][3][4][5] Journal of the American Chemical Society, 124(16), 4190-4191.

  • Gaudelli, N. M., & Townsend, C. A. (2014). Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis.[1] Nature Chemical Biology, 10(4), 251-258.

  • Chiba, T., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[5] Natural Product Reports, 32, 1077-1100.

  • ChemicalBook. (2025). 4-Benzyloxy-3-methoxyphenylacetic acid Product Properties and Applications.

  • GuideChem. (2025). Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid CAS 299164-71-9 Technical Data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Integrity of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

A Guide to Preventing Racemization During Processing Welcome to the Technical Support Center for scientists, researchers, and drug development professionals working with Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization During Processing

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals working with Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the chiral integrity of this valuable compound throughout your experimental workflows. As Senior Application Scientists, we have synthesized the latest research with practical, field-proven insights to ensure the reliability and reproducibility of your results.

Introduction: The Challenge of Racemization

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, a substituted phenylglycine derivative, is a critical building block in the synthesis of various pharmaceutical compounds. Its biological activity is intrinsically linked to its stereochemistry. Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, can lead to a significant loss of therapeutic efficacy and the introduction of unwanted impurities that are often difficult to separate. Phenylglycine and its derivatives are known to be more susceptible to racemization compared to many other amino acids, making careful control of experimental conditions paramount.[1][2]

This guide will delve into the mechanisms of racemization for this specific class of compounds and provide actionable strategies to mitigate this risk during key processing steps such as peptide coupling and purification.

Frequently Asked Questions (FAQs)

Q1: Why is Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid particularly prone to racemization?

A1: Phenylglycine derivatives, including Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, are more susceptible to racemization due to the direct attachment of the aromatic ring to the chiral α-carbon. This proximity influences the acidity of the α-proton. The key mechanism involves the formation of a planar carbanion intermediate under basic conditions. The stability of this intermediate dictates the rate of racemization. Fortunately, the electron-donating nature of the benzyloxy and methoxy groups on the phenyl ring is expected to have a stabilizing effect, potentially decelerating the rate of racemization compared to unsubstituted phenylglycine by decreasing the acidity of the α-proton through a positive mesomeric effect.[1]

Q2: Which step in my process is most likely to cause racemization?

A2: For phenylglycine derivatives, the base-catalyzed coupling step during peptide synthesis is the most critical stage for racemization.[2][3] The choice of coupling reagents and the base used to activate the carboxylic acid and neutralize the reaction mixture significantly impacts the stereochemical outcome.

Q3: Can high temperatures during processing lead to racemization?

A3: Yes, elevated temperatures can significantly accelerate the rate of racemization.[4] It is crucial to maintain controlled, and often reduced, temperatures during reactions and purifications whenever possible.

Q4: How do solvents influence racemization?

A4: The choice of solvent can play a role in racemization. While polar aprotic solvents like DMF and DMSO are common in peptide synthesis, studies have shown that for some amino acids, water or aqueous solvent mixtures can suppress racemization under certain conditions.[5] However, solvent selection must also consider the solubility of all reactants and reagents.

Q5: How can I accurately determine the enantiomeric purity of my Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of amino acids and their derivatives.[6] This technique uses a chiral stationary phase (CSP) to separate the D- and L-enantiomers, allowing for their quantification. Pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another widely used approach.[7][8]

Troubleshooting Guide: Addressing Racemization in Your Experiments

This section provides a structured approach to identifying and resolving common issues related to the loss of chiral purity.

Problem 1: Significant Racemization Detected After Peptide Coupling
Potential Cause Recommended Solution Scientific Rationale
Inappropriate Coupling Reagent Switch to a low-racemization coupling reagent such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[3]These reagents are known to minimize the formation of the oxazolone intermediate, which is a primary pathway for racemization.
Strong Base Used for Activation/Neutralization Replace strong, non-sterically hindered bases like DIPEA (N,N-diisopropylethylamine) with weaker, more sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) .[3]Sterically hindered bases are less likely to abstract the α-proton from the activated amino acid, thus reducing the rate of racemization.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, for example, 0 °C or room temperature, and avoid prolonged reaction times at elevated temperatures.Lowering the temperature reduces the kinetic energy of the system, thereby slowing down the rate of racemization.
Problem 2: Gradual Loss of Enantiomeric Purity During Work-up and Purification
Potential Cause Recommended Solution Scientific Rationale
Basic Conditions During Extraction or Chromatography Maintain a neutral or slightly acidic pH during all aqueous work-up steps. Use buffered mobile phases for chromatography where appropriate.Basic conditions can promote the abstraction of the α-proton, leading to racemization over time.
Prolonged Exposure to High Temperatures Minimize the duration of any heating steps, such as solvent evaporation. Use techniques like rotary evaporation under reduced pressure to lower the boiling point of solvents.As with the coupling reaction, heat can accelerate racemization. Minimizing exposure is key.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Peptide Coupling

This protocol is designed to minimize racemization during the coupling of N-protected Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.

  • Amino Acid Preparation: Dissolve the N-protected Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (1.2 equivalents) and a suitable coupling additive such as HOBt (1-hydroxybenzotriazole) or OxymaPure (1.2 equivalents) in an appropriate solvent (e.g., DMF).

  • Coupling Reagent Addition: Add the coupling reagent, preferably COMU (1.2 equivalents), to the amino acid solution.

  • Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Amine Component and Base Addition: Add the amine component (1 equivalent) to the activated amino acid solution, followed by the addition of a sterically hindered base like 2,4,6-trimethylpyridine (2.4 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, proceed with a standard aqueous work-up, ensuring the pH remains neutral or slightly acidic.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general guideline for the analysis of enantiomeric purity. Specific conditions may need to be optimized for your particular derivative.

  • Sample Preparation: Prepare a dilute solution of your Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid derivative in the mobile phase.

  • Chromatographic System:

    • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizing the Racemization Pathway and Prevention Strategy

Diagram 1: Mechanism of Base-Catalyzed Racemization

Racemization_Mechanism cluster_prevention Prevention Strategies A Chiral Amino Acid (L-enantiomer) B Planar Carbanion Intermediate A->B + Base - H⁺ C Racemic Mixture (L- and D-enantiomers) B->C + H⁺ P1 Use Sterically Hindered Base P1->A Inhibits P2 Low Temperature P2->A Slows P3 Appropriate Coupling Reagent P3->A Minimizes Intermediate Formation

Caption: Base-catalyzed racemization proceeds via a planar intermediate.

Diagram 2: Decision Workflow for Troubleshooting Racemization

Troubleshooting_Workflow Start Racemization Detected? Coupling Review Coupling Step Start->Coupling Yes End Problem Resolved Start->End No CouplingReagent Change Coupling Reagent? (e.g., COMU, DEPBT) Coupling->CouplingReagent Workup Review Work-up/ Purification pH Control pH during Work-up? Workup->pH Base Change Base? (e.g., TMP, DMP) CouplingReagent->Base No Reanalyze Re-analyze Enantiomeric Purity CouplingReagent->Reanalyze Yes Temperature Lower Reaction Temperature? Base->Temperature No Base->Reanalyze Yes Temperature->Workup No Temperature->Reanalyze Yes Heat Minimize Heat Exposure? pH->Heat No pH->Reanalyze Yes Heat->Reanalyze No Heat->Reanalyze Yes Reanalyze->Start

Caption: A systematic approach to troubleshooting racemization issues.

References

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. [Link]

  • Bode, H. B., & Müller, R. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1047-1055. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS, 58(24), 2325-2329. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare. [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. [Link]

  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]

  • Xu, J., et al. (2003). Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. Biotechnology and Bioengineering, 81(7), 808-813. [Link]

  • Yokoyama, Y., et al. (2001). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1, (11), 1431-1434. [Link]

  • Bunin, A. T., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 17(4), 102-110. [Link]

  • Bruckner, H., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 7(4), 548-574. [Link]

  • Yamada, S., et al. (1979). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 44(25), 4453-4456. [Link]

  • Hibino, H., & Nishiuchi, Y. (2012). 4-Methoxybenzyloxymethyl group, a racemization-resistant protecting group for cysteine in Fmoc solid phase peptide synthesis. Organic Letters, 14(7), 1926-1929. [Link]

  • Kelly, A. M., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Journal of Chemical Education, 93(10), 1775-1779. [Link]

  • Pérez-Fuertes, Y., et al. (2008). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. The Journal of Organic Chemistry, 73(18), 7359-7362. [Link]

  • Shcherbakova, E. G., et al. (2018). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications, 9(1), 3019. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wang, Y., et al. (2023). Enantioselective Synthesis of Amino Acids by Photocatalytic Reduction of CO2 on Chiral Mesostructured ZnS. ChemRxiv. [Link]

  • Dieckmann, G. R., et al. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. Journal of the American Chemical Society, 129(47), 14633-14641. [Link]

  • Baltzer, L., & Bergman, N. Å. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38. [Link]

  • Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3), 1000143. [Link]

  • ResearchGate. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. [Link]

  • Gevorgyan, A. A., et al. (2024). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry, 52(1), 1-4. [Link]

  • Rodriguez-Sanz, F., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. [Link]

  • Wang, Z., et al. (2017). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 8(11), 7545-7549. [Link]

  • Namba, K., et al. (2023). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications, 59(97), 14357-14360. [Link]

  • Jo, H. H., et al. (2016). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 3(11), 1435-1439. [Link]

  • Crich, D. (2010). Effect of electron-withdrawing protecting groups at remote positions of donors on glycosylation stereochemistry. The Journal of Organic Chemistry, 75(15), 4933-4943. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. [Link]

  • Tyagi, V., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2447-2452. [Link]

  • Liberek, B., et al. (1976). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, (13), 1440-1445. [Link]

Sources

Optimization

Improving enantiomeric excess in the synthesis of substituted phenylglycines

Here is the technical support center for improving enantiomeric excess in the synthesis of substituted phenylglycines. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for improving enantiomeric excess in the synthesis of substituted phenylglycines.

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess in the synthesis of substituted phenylglycines. As non-proteinogenic amino acids, enantiomerically pure phenylglycines are critical building blocks for numerous pharmaceuticals, including β-lactam antibiotics and anti-tumor agents. [1][2]Achieving high enantioselectivity is therefore a paramount objective in their synthesis. [3] This guide provides a systematic approach to troubleshooting, backed by explanations of the underlying chemical principles and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts essential for troubleshooting enantioselectivity.

Q1: What are enantiomeric excess (ee) and optical purity, and how are they related?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. [4]For a mixture of 85% R-enantiomer and 15% S-enantiomer, the ee is 70% (85% - 15%). Optical purity is an experimentally derived value, calculated as the ratio of a sample's specific rotation to the specific rotation of a pure enantiomer. [5]In most cases, enantiomeric excess and optical purity are considered equivalent terms. [5]A sample with 100% ee is considered enantiomerically pure. [4] Q2: Why is achieving high enantiomeric excess critical for phenylglycine derivatives in drug development?

A2: Living systems are highly chiral, and different enantiomers of a drug molecule often exhibit vastly different biological activities. [6]One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios like thalidomide, cause severe adverse effects. Therefore, producing enantiopure compounds is a regulatory and safety necessity in the pharmaceutical industry. [7] Q3: What are the most common methods for determining enantiomeric excess?

A3: The gold standard for determining ee is chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). [8][9]Gas Chromatography (GC) with a chiral column is also frequently used. [9]These methods physically separate the enantiomers, allowing for their individual quantification. [7]While other methods like polarimetry exist, they are less precise and depend on having a known value for the pure enantiomer's specific rotation. [5][9]

Part 2: Troubleshooting Guide - Diagnosing and Solving Low Enantiomeric Excess

A low or inconsistent enantiomeric excess is a common challenge. This guide provides a logical workflow to identify and rectify the root cause.

Issue 1: My ee values are inconsistent or lower than expected. Is my synthesis failing or is my analysis flawed?

**A1: The first step is to rigorously validate your analytical method, typically chiral HPLC or GC. [8]An inaccurate or unoptimized method can provide misleading ee values.[8]

Key aspects to verify include:

  • Resolution (Rs): Ensure baseline separation of the enantiomer peaks, with a resolution value (Rs) greater than 1.5. [8]Poor resolution can lead to peak overlap and inaccurate integration, making it difficult to determine the true enantiomeric ratio. [10]* Accuracy and Precision: Confirm that your method provides consistent and true values. [8]This can be done by repeatedly injecting a known standard to check for reproducibility (precision) and by analyzing a sample with a known ee to check for correctness (accuracy). [8]* Linearity: The detector response should be linear across a range of concentrations for both enantiomers. This ensures that the peak area ratio accurately reflects the concentration ratio. [8]* Peak Identification: You must confirm which peak corresponds to which enantiomer. Injecting a small sample of an enantiomerically enriched or pure standard is the most reliable way to assign the peaks. [9] Q2: How can I quickly check if my chiral HPLC method is providing an accurate ee value?

A2: Prepare a true racemic sample of your product and inject it into your chiral HPLC. A racemic mixture contains exactly equal amounts of both enantiomers (50:50), so the integrated peak areas for the two enantiomers should be identical, resulting in an ee of 0%. [5][11]If the analysis of a true racemate yields a non-zero ee, your analytical method is likely inaccurate and requires optimization. [8]

Issue 2: My analytical method is validated, but my reaction consistently produces a low ee. What reaction parameters should I investigate?

A1: The enantioselectivity of a reaction is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states. [6]Even small changes in reaction conditions can significantly impact this energy difference. The most critical parameters to investigate are temperature, solvent, and catalyst concentration.

  • Temperature: In many asymmetric syntheses, lowering the reaction temperature increases the enantiomeric excess. [6]This is because the selectivity is more sensitive to the small energy difference between the two transition states at lower temperatures. However, this is not a universal rule. Some reactions show optimal ee at a specific temperature, and in rare cases, selectivity can even invert upon changing the temperature. [12][13][14][15]Therefore, screening a range of temperatures is crucial.

  • Solvent: The solvent can have a profound impact on enantioselectivity. [16]Specific interactions between the solvent and the catalyst-substrate complex can stabilize one transition state over the other. This is not merely a bulk dielectric effect but often involves direct coordination or hydrogen bonding. [16]Changing from a non-polar solvent like toluene to a more coordinating solvent like THF or a protic solvent can dramatically alter the ee. [17]* Catalyst Loading: The concentration of the catalyst can also impact enantioselectivity. [8]In some systems, higher catalyst loadings can lead to the formation of less selective catalyst aggregates or dimers, resulting in a lower ee. It is advisable to screen a range of catalyst loadings to find the optimal concentration. [8]

Issue 3: I've optimized my reaction conditions, but the ee is still poor. Could there be an issue with my starting materials?

A1: Absolutely. The purity and handling of all reagents, including the substrate, catalyst, and solvent, are critical for achieving high enantioselectivity.

  • Substrate/Reagent Purity: Impurities in your starting materials can interfere with the catalyst, potentially acting as inhibitors or promoting a non-selective background reaction. [8]It is essential to use highly pure substrates and reagents. If purity is questionable, purification by methods like recrystallization, distillation, or column chromatography is recommended. [8]* Catalyst Quality and Handling: Chiral catalysts are often sensitive to air, moisture, and impurities. [18]Ensure your catalyst is pure and handled under appropriate inert conditions (e.g., in a glovebox or using Schlenk techniques). Catalyst degradation can lead to a loss of activity and selectivity. If you suspect catalyst decomposition, using a fresh, well-characterized batch is the best course of action. [8]* Solvent Quality: For many asymmetric reactions, especially those involving organometallic catalysts, the use of anhydrous and degassed solvents is mandatory. [8]Trace amounts of water or oxygen can deactivate the catalyst, leading to poor results. Always use freshly distilled or commercially available anhydrous solvents. [8]

Part 3: Experimental Protocols

Protocol 1: Validating a Chiral HPLC Method

This protocol outlines the essential steps to ensure your analytical method is reliable.

  • Resolution Check:

    • Prepare a racemic standard of your target phenylglycine derivative.

    • Inject the standard onto your chiral column using your developed method.

    • Ensure the resolution (Rs) between the two enantiomer peaks is >1.5. If not, optimize the mobile phase composition, flow rate, or column temperature.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of the racemate at different concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL).

    • Inject each standard in triplicate.

    • Plot the peak area of each enantiomer against its concentration. The correlation coefficient (r²) of the resulting line should be ≥ 0.99. [8]3. Accuracy:

    • Prepare samples with a known enantiomeric excess (e.g., by mixing known quantities of enantiomerically pure samples).

    • Analyze these samples and compare the measured ee to the known ee. The measured value should be within ±2% of the actual value. [8]

Protocol 2: General Procedure for Optimizing Reaction Temperature
  • Set up five identical reactions in parallel, ensuring all reagents and catalysts are from the same batches.

  • Use a reliable cryostat or cooling bath to maintain constant temperatures for each reaction.

  • Run the reactions at a range of temperatures, for example: Room Temperature (20°C), 0°C, -20°C, -40°C, and -78°C.

  • Ensure all reactions are stirred for the same duration or until completion (monitored by TLC or LC-MS).

  • After quenching and workup, analyze the enantiomeric excess of each reaction product using your validated chiral HPLC method.

  • Plot the observed ee versus temperature to identify the optimal condition.

Protocol 3: Solvent Screening Protocol
  • Set up a series of identical reactions in parallel at the optimal temperature determined previously.

  • In each reaction, use a different anhydrous solvent. A good starting selection includes:

    • Non-polar: Toluene, Hexanes

    • Ethereal: Diethyl ether, Tetrahydrofuran (THF), Dioxane

    • Halogenated: Dichloromethane (DCM), Chloroform

    • Polar Aprotic: Acetonitrile (MeCN), Ethyl Acetate (EtOAc)

  • Run the reactions to completion.

  • After workup, analyze the ee of each product to determine the solvent that provides the highest selectivity. [16]

Part 4: Data & Visual Guides

Data Presentation

Table 1: Illustrative Effect of Solvent on Enantiomeric Excess (% ee)

Entry Solvent Dielectric Constant (ε) % ee
1 Toluene 2.4 75%
2 THF 7.5 92%
3 DCM 9.1 81%
4 MeCN 37.5 65%
5 EtOAc 6.0 95%

(Note: Data is for illustrative purposes and highlights that ee is not solely dependent on bulk properties like dielectric constant.)[16]

Table 2: Illustrative Effect of Temperature on Enantiomeric Excess (% ee)

Entry Temperature (°C) % ee
1 20 68%
2 0 85%
3 -20 94%
4 -40 97%
5 -78 91%

(Note: Data is for illustrative purposes and shows a common trend where ee improves with lower temperature but may decrease at very low temperatures due to solubility or kinetic issues.)[12]

Experimental and Logical Workflows

Troubleshooting_Workflow Start Low or Inconsistent Enantiomeric Excess (ee) Observed Step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) Start->Step1 Step2 Step 2: Scrutinize Reagents & Catalyst Step1->Step2  Method Validated   Action1a Optimize Separation Method (Mobile Phase, Temp, Flow Rate) Step1->Action1a  Resolution < 1.5? Action1b Perform Full Method Validation (Resolution, Linearity, Accuracy) Step1->Action1b  Racemic ee ≠ 0? Step3 Step 3: Evaluate Reaction Conditions Step2->Step3  Reagents are High Quality   Action2a Purify Substrate/Reagents (Recrystallization, Distillation) Step2->Action2a  Purity Questionable? Action2b Use Fresh, Characterized Catalyst Step2->Action2b  Catalyst Old/Decomposed? Action2c Use Anhydrous, Degassed Solvents Step2->Action2c  Solvent Quality Poor? Action3a Screen Temperature Range Step3->Action3a Optimize Action3b Screen Different Solvents Step3->Action3b Action3c Optimize Catalyst Loading Step3->Action3c End High & Reproducible ee Achieved Action1a->Step1 Action1b->Step1 Action2a->Step2 Action2b->Step2 Action2c->Step2 Action3a->End Action3b->End Action3c->End

Caption: A systematic workflow for troubleshooting low enantiomeric excess. [8]

Energy_Profile Reaction Coordinate Reaction Coordinate Energy Energy SM Substrate + Reagent TS_R TS (R) SM->TS_R TS_S TS (S) SM->TS_S ΔG‡(S) P_S Product (S) SM->P_S TS_R->TS_S  ΔΔG‡ P_R Product (R) TS_R->P_R TS_S->P_S P_S->P_R

Caption: Energy profile showing how a chiral catalyst creates different energy barriers (ΔG‡) for the formation of two enantiomers, leading to a selective reaction. [6]

References

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the c
  • Troubleshooting low enantiomeric excess in asymmetric c
  • Enantioselective synthesis. Wikipedia.
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.
  • Insights into temperature controlled enantioselectivity in asymmetric c
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC.
  • Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Synthesis.
  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods.
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
  • Asymmetric Synthesis.
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • Asymmetric reactions_synthesis. University of California, Irvine.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
  • Enantiomeric Excess Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes for 3-Methoxy-4-Benzyloxy-L-Phenylalanine

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 3-Methoxy-4-benzyloxy-L-phenylalanine (Protected L-DOPA/Tyrosine Analog) Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 3-Methoxy-4-benzyloxy-L-phenylalanine (Protected L-DOPA/Tyrosine Analog)

Executive Summary

The synthesis of 3-methoxy-4-benzyloxy-L-phenylalanine is a critical checkpoint in the production of L-DOPA derivatives, neuroactive peptides, and specific isoquinoline alkaloids. The molecule features a vanillyl core with orthogonal protection: a stable methyl ether at the 3-position and a cleavable benzyl ether at the 4-position.

This guide evaluates three distinct synthetic methodologies ranging from classical industrial resolution to modern asymmetric catalysis.

FeatureRoute A: Classical Resolution Route B: Asymmetric Hydrogenation Route C: Phase Transfer Catalysis
Primary Mechanism Erlenmeyer-Plöchl Azlactone + Enzymatic HydrolysisRh-Catalyzed Hydrogenation of EnamidesEnantioselective Alkylation of Glycine Imines
Starting Material 3-Methoxy-4-benzyloxybenzaldehyde3-Methoxy-4-benzyloxybenzaldehyde3-Methoxy-4-benzyloxybenzyl bromide
Enantiomeric Excess >99% (Biocatalytic specificity)95–99% (Ligand dependent)85–95% (Catalyst dependent)
Scalability High (Kg to Ton)High (Kg to Ton)Moderate (g to Kg)
Cost Driver Step count & Enzyme recyclingRhodium catalyst & Chiral ligandsChiral PTC catalyst & Auxiliaries
Best For Low-cost bulk manufacturing High-efficiency process chemistry Rapid analog library generation

Strategic Pathway Map

The following flowchart illustrates the divergence of the three routes from their respective precursors.

SyntheticRoutes StartAldehyde 3-Methoxy-4-benzyloxy- benzaldehyde Azlactone Azlactone Intermediate (Erlenmeyer-Plöchl) StartAldehyde->Azlactone Hippuric Acid/Ac2O StartHalide 3-Methoxy-4-benzyloxy- benzyl bromide RouteC Route C: Phase Transfer Catalysis (O'Donnell) StartHalide->RouteC + Glycine Imine Dehydro (Z)-Dehydroamino Acid Azlactone->Dehydro Ring Opening Racemic Racemic N-Acetyl- Amino Acid Azlactone->Racemic Hydrolysis + Reduction RouteB Route B: Asymmetric Hydrogenation (Rh-DuPhos) Dehydro->RouteB RouteA Route A: Enzymatic Resolution (Aminoacylase) Racemic->RouteA Product Target: 3-Methoxy-4-benzyloxy- L-Phenylalanine RouteA->Product Selective Hydrolysis RouteB->Product H2 / Chiral Cat. RouteC->Product Hydrolysis

Figure 1: Strategic pathway divergence for the synthesis of 3-methoxy-4-benzyloxy-L-phenylalanine.

Deep Dive: Route Analysis & Protocols

Route A: The "Industrial Workhorse" (Erlenmeyer + Enzymatic Resolution)

Mechanism: This route relies on the robust Erlenmeyer-Plöchl azlactone synthesis to create the carbon skeleton, followed by non-selective reduction and highly selective biocatalytic resolution.

  • Pros: Uses cheap reagents (acetic anhydride, sodium acetate); enzymes are reusable; produces pure L-isomer.

  • Cons: Maximum 50% yield per pass (requires racemization/recycling of the D-isomer); longer linear sequence.

Experimental Protocol

Step 1: Azlactone Formation

  • Reagents: 3-Methoxy-4-benzyloxybenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.6 eq), Acetic Anhydride (3.0 eq).

  • Procedure: Combine all reagents in a reactor. Heat to 100-110°C for 2-4 hours. The mixture will liquefy and then solidify as the yellow azlactone product precipitates.

  • Workup: Cool to room temperature. Add cold ethanol to break up the cake. Filter the yellow solid, wash with cold water/ethanol, and dry.

  • Typical Yield: 70–80%.

Step 2: Hydrolysis & Reduction

  • Hydrolysis: Reflux the azlactone in acetone/water (1:1) with 1% H2SO4 to open the ring to the

    
    -acetamidocinnamic acid derivative.
    
  • Reduction: Perform hydrogenation using Pd/C (5% loading) in methanol at 3 atm H2 pressure. Note: Benzyl ether cleavage is a risk here. Use mild conditions or alternative reduction (e.g., Sodium Amalgam) if debenzylation is observed, although Pd/C is usually tunable.

  • Product: Racemic N-acetyl-3-methoxy-4-benzyloxyphenylalanine.

Step 3: Enzymatic Resolution

  • System: Dissolve racemic substrate in water adjusted to pH 7.5 with dilute NaOH.

  • Enzyme: Add Aminoacylase I (from Aspergillus or Porcine Kidney).

  • Reaction: Incubate at 37°C for 24-48 hours. The enzyme selectively hydrolyzes the L-acetyl group.

  • Separation: Acidify to pH 5. The free L-amino acid is zwitterionic and water-soluble; the unreacted N-acetyl-D-amino acid is less soluble or extractable into ethyl acetate.

  • Purification: Crystallize the L-amino acid from water/ethanol.

Route B: The "Catalytic Precision" (Asymmetric Hydrogenation)

Mechanism: Asymmetric hydrogenation of the dehydroamino acid intermediate. This is the preferred route for modern process chemistry due to its high atom economy and lack of resolution steps.

  • Pros: Theoretical 100% yield of the correct enantiomer; very high ee (>95%); fewer unit operations.

  • Cons: High upfront cost of chiral phosphine ligands (e.g., DuPhos, DIPAMP) and Rhodium precursors; requires high-pressure hydrogenation equipment.

Experimental Protocol

Step 1: Preparation of (Z)-Dehydroamino Acid

  • Perform the Erlenmeyer synthesis as in Route A.

  • Ring Opening: Reflux the azlactone in water/acetone without reduction to isolate the (Z)-

    
    -acetamido-3-methoxy-4-benzyloxycinnamic acid. Recrystallize to ensure geometric purity (Z-isomer is required for high ee).
    

Step 2: Asymmetric Hydrogenation

  • Catalyst Prep: In a glovebox, mix [Rh(COD)2]BF4 and the chiral ligand (e.g., (S,S)-Et-DuPhos) in degassed methanol (S/C ratio 1000:1). Stir for 15 min to form the active orange catalyst complex.

  • Hydrogenation: Dissolve the dehydroamino acid in degassed methanol. Add the catalyst solution via cannula.

  • Conditions: Pressurize autoclave to 5-10 bar H2. Stir at room temperature for 12 hours.

  • Workup: Vent H2. Concentrate solvent. Pass through a short silica plug to remove Rhodium residues.

  • Result: N-Acetyl-L-3-methoxy-4-benzyloxy-phenylalanine (ee >98%).

  • Deprotection: Reflux in 2M HCl to remove the N-acetyl group if the free amino acid is desired.

Route C: The "Lab-Scale Flexible" (Phase Transfer Catalysis)

Mechanism: Alkylation of a glycine imine using a chiral phase transfer catalyst (PTC). This route is ideal when the aldehyde is not available, but the benzyl halide is, or for making small libraries of analogs.

  • Pros: Room temperature reaction; no heavy metals; flexible for various alkyl halides.

  • Cons: Moderate scalability; catalyst (Cinchona alkaloid derivatives) can be expensive; lower atom economy due to the benzophenone auxiliary.

Experimental Protocol
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff base).

  • Electrophile: 3-Methoxy-4-benzyloxybenzyl bromide.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

  • Base/Solvent: Toluene/CHCl3 (7:3) with 50% aqueous KOH (Biphasic system).

  • Procedure: Stir the biphasic mixture vigorously at 0°C. The chiral catalyst shuttles the enolate across the interface, directing the attack on the benzyl bromide.

  • Hydrolysis: Treat the resulting imine with 1N HCl/THF to cleave the benzophenone and tert-butyl ester.

  • Yield/ee: Typically 85% yield, 90-95% ee (recrystallization often required to upgrade to >99% ee).

Technical Comparison Data

MetricErlenmeyer + Resolution (Route A)Asymmetric Hydrogenation (Route B)Phase Transfer Catalysis (Route C)
Overall Yield 35–45% (without recycling)85–92%60–75%
Enantiomeric Excess >99.5% (Enzymatic)96–99%90–95%
Atom Economy Low (Acetate waste, D-isomer waste)High (Direct addition of H2)Moderate (Loss of benzophenone)
Key Reagent Cost Low (Ac2O, Glycine)High (Rh, Ligands)Medium (Chiral PTC)
Equipment Standard ReactorsHigh Pressure AutoclaveStandard Glassware
Safety Profile Good (Standard solvents)H2 Flammability RiskStrong Base / Corrosives

References

  • Erlenmeyer-Plöchl Synthesis Overview

    • Carter, H. E. (1946). "Azlactones." Organic Reactions, 3, 198. Link

    • Review of azlactone chemistry in amino acid synthesis.
  • Asymmetric Hydrogenation Protocols

    • Burk, M. J., et al. (1993). "Preparation of N-Acetyl-L-Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society, 115(22), 10125–10138. Link

    • Seminal paper on DuPhos ligands for enamides.
  • Enzymatic Resolution

    • Chibata, I., et al. (1976). "Industrial Production of L-Amino Acids by Immobilized Aminoacylase." Methods in Enzymology, 44, 746-759. Link

    • Foundational text on the industrial resolution of N-acetyl amino acids.
  • Phase Transfer Catalysis (O'Donnell Method)

    • O'Donnell, M. J., et al. (1989).[1] "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis." Journal of the American Chemical Society, 111(6), 2353–2355. Link

  • Specific Substrate Synthesis (Vanillin Derivatives)

    • Jouin, P., et al. (1989). "Stereoselective synthesis of N-methyl-amino acids." Journal of Organic Chemistry, 54(3), 617–627. Link

    • Contains specific handling for methoxy/benzyloxy substituted phenylalanine precursors.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.